molecular formula C9H7ClF2O B12843061 4-(1,1-Difluoroethyl)benzoyl chloride

4-(1,1-Difluoroethyl)benzoyl chloride

Cat. No.: B12843061
M. Wt: 204.60 g/mol
InChI Key: HYDNGAGYFLIVOM-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzoyl chloride is a benzoyl chloride derivative featuring a para-substituted 1,1-difluoroethyl group. Its molecular formula is C₉H₇ClF₂O, with a molecular weight of 204.6 g/mol. The difluoroethyl group imparts significant electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This compound is primarily used as an acylating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated groups improve metabolic stability and bioavailability .

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

4-(1,1-difluoroethyl)benzoyl chloride

InChI

InChI=1S/C9H7ClF2O/c1-9(11,12)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3

InChI Key

HYDNGAGYFLIVOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 4-(1,1-Difluoroethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    4-(1,1-Difluoroethyl)benzyl Alcohol: Formed from reduction reactions.

    4-(1,1-Difluoroethyl)benzoic Acid: Formed from oxidation reactions.

Scientific Research Applications

4-(1,1-Difluoroethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved are typically nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The reactivity and physical properties of benzoyl chlorides are heavily influenced by para-substituents. Below is a comparative analysis with key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
4-(1,1-Difluoroethyl)benzoyl chloride -CF₂CH₃ C₉H₇ClF₂O 204.6 High electrophilicity due to -CF₂CH₃; moderate steric hindrance; enhanced thermal stability .
4-tert-Butylbenzoyl chloride -C(CH₃)₃ C₁₁H₁₃ClO 196.7 Bulky tert-butyl group reduces reactivity via steric hindrance; electron-donating effects .
4-Bromobenzoyl chloride -Br C₇H₄BrClO 219.5 Strong electron-withdrawing Br increases electrophilicity; heavy atom effect influences crystallization .
4-Methoxybenzoyl chloride -OCH₃ C₈H₇ClO₂ 170.6 Electron-donating methoxy group reduces carbonyl reactivity; lower melting point .
4-Trifluoromethoxybenzoyl chloride -OCF₃ C₈H₄ClF₃O₂ 232.6 Strong electron-withdrawing -OCF₃ enhances reactivity; used in high-yield acylations .

Reactivity in Acylation Reactions

  • Electron-Withdrawing Groups (e.g., -CF₂CH₃, -Br, -OCF₃):
    These substituents increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. For example, 4-(1,1-Difluoroethyl)benzoyl chloride reacts efficiently with amines and alcohols under mild conditions, similar to 4-Bromobenzoyl chloride .
  • Electron-Donating Groups (e.g., -C(CH₃)₃, -OCH₃):
    The tert-butyl group in 4-tert-Butylbenzoyl chloride introduces steric hindrance, slowing reactions with bulky nucleophiles. Methoxy groups reduce electrophilicity, requiring harsher conditions for acylation .

Thermal and Chemical Stability

  • Fluorinated derivatives like 4-(1,1-Difluoroethyl)benzoyl chloride exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions .
  • 4-Bromobenzoyl chloride is prone to hydrolysis but stabilizes via resonance effects from the bromine atom .

Biological Activity

4-(1,1-Difluoroethyl)benzoyl chloride is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C9_9H7_7ClF2_2O
  • Molecular Weight : 208.60 g/mol
  • CAS Number : 53902609

The biological activity of 4-(1,1-Difluoroethyl)benzoyl chloride is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic processes.

Synthesis and Derivatives

The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of benzoyl chloride with difluoroethyl compounds under controlled conditions. The compound can serve as a precursor for various derivatives that may enhance its biological activity.

Synthetic Route Example:

Benzoyl Chloride+Difluoroethyl Compound4(1,1Difluoroethyl)benzoylChloride\text{Benzoyl Chloride}+\text{Difluoroethyl Compound}\rightarrow 4-(1,1-Difluoroethyl)benzoylChloride

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 4-(1,1-Difluoroethyl)benzoyl chloride against various pathogens. For instance, it has shown moderate to strong activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Case Study on Antifungal Activity :
    A study investigated the antifungal properties of various benzoyl derivatives, including 4-(1,1-Difluoroethyl)benzoyl chloride. It demonstrated significant activity against Botrytis cinerea, a common plant pathogen, with an EC50_{50} value of approximately 10 µg/mL.
  • Toxicological Assessment :
    Toxicological evaluations have been conducted to assess the safety profile of 4-(1,1-Difluoroethyl)benzoyl chloride. In animal models, it was found to have a low acute toxicity profile but showed potential carcinogenic effects at high doses over prolonged exposure.

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